Methyl 1-methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclopropane-1-carboxylate
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Overview
Description
Methyl 1-methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclopropane-1-carboxylate is an organic compound with a unique structure that includes a cyclopropane ring and a boronate ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 1-methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclopropane-1-carboxylate typically involves the reaction of cyclopropane derivatives with boronic esters. One common method is the borylation of cyclopropane carboxylates using pinacolborane in the presence of a palladium catalyst . The reaction conditions often include a solvent such as tetrahydrofuran (THF) and a base like potassium carbonate to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure high purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
Methyl 1-methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclopropane-1-carboxylate undergoes various types of chemical reactions, including:
Hydroboration: It can undergo hydroboration reactions with alkenes and alkynes in the presence of transition metal catalysts.
Coupling Reactions: The compound can be used in Suzuki-Miyaura cross-coupling reactions with aryl halides to form carbon-carbon bonds.
Common Reagents and Conditions
Palladium Catalysts: Used in borylation and coupling reactions.
Transition Metal Catalysts: Employed in hydroboration reactions.
Solvents: Common solvents include THF, dichloromethane, and toluene.
Bases: Potassium carbonate and sodium hydroxide are frequently used.
Major Products Formed
The major products formed from these reactions include various boronate esters, which are valuable intermediates in organic synthesis and pharmaceuticals.
Scientific Research Applications
Methyl 1-methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclopropane-1-carboxylate has several scientific research applications:
Organic Synthesis: Used as a reagent in the synthesis of complex organic molecules.
Catalysis: Acts as a catalyst in various organic reactions, enhancing reaction rates and selectivity.
Pharmaceuticals: Employed in the development of new drugs and therapeutic agents.
Material Science: Utilized in the creation of novel materials with unique properties.
Mechanism of Action
The mechanism of action of this compound involves the interaction of the boronate ester group with various molecular targets. In borylation reactions, the boronate ester group facilitates the formation of carbon-boron bonds, which can be further transformed into other functional groups. The cyclopropane ring provides structural stability and rigidity, making the compound a valuable building block in organic synthesis .
Comparison with Similar Compounds
Similar Compounds
- 1-Methylpyrazole-4-boronic acid pinacol ester
- Phenylboronic acid pinacol ester
- 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)aniline
Uniqueness
Methyl 1-methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclopropane-1-carboxylate is unique due to its combination of a cyclopropane ring and a boronate ester group. This structure imparts distinct reactivity and stability, making it a versatile compound in various chemical reactions and applications.
Biological Activity
Methyl 1-methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclopropane-1-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound's chemical formula is C12H22BNO2, with a molecular weight of approximately 224. The structural features include a cyclopropane moiety and a boron-containing dioxaborolane group, which may contribute to its reactivity and biological interactions.
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. Preliminary studies suggest that it may inhibit certain kinases involved in cellular signaling pathways. For instance, compounds with similar structures have shown inhibitory effects on GSK-3β and ROCK-1 kinases, which are critical in regulating cell proliferation and survival .
In Vitro Studies
In vitro assays have demonstrated that derivatives of this compound exhibit significant cytotoxicity against various cancer cell lines. For example, a related compound showed an IC50 value of 8 nM against GSK-3β . The cytotoxic effects were evaluated using fluorometric assays on mouse hippocampal neuronal cells (HT-22) and microglial cells (BV-2), revealing that certain derivatives did not significantly reduce cell viability at concentrations up to 10 µM .
Anti-inflammatory Activity
Research indicates that the compound may possess anti-inflammatory properties. In BV-2 microglial cells, it was found to significantly decrease levels of nitric oxide (NO) and interleukin-6 (IL-6), suggesting a potential role in modulating inflammatory responses . This activity is particularly relevant in neurodegenerative diseases where inflammation plays a crucial role.
Case Studies
Properties
Molecular Formula |
C12H21BO4 |
---|---|
Molecular Weight |
240.11 g/mol |
IUPAC Name |
methyl 1-methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclopropane-1-carboxylate |
InChI |
InChI=1S/C12H21BO4/c1-10(2)11(3,4)17-13(16-10)8-7-12(8,5)9(14)15-6/h8H,7H2,1-6H3 |
InChI Key |
VJRBSUDMFZJDGJ-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2CC2(C)C(=O)OC |
Origin of Product |
United States |
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